molecular formula C22H26N4O2 B12780473 (5R,8S,10R)-8-((2-Ethoxycarbonyl-1H-imidazolyl)methyl)-6-methylergoline CAS No. 162070-31-7

(5R,8S,10R)-8-((2-Ethoxycarbonyl-1H-imidazolyl)methyl)-6-methylergoline

Cat. No.: B12780473
CAS No.: 162070-31-7
M. Wt: 378.5 g/mol
InChI Key: UHBBQWRACBQOJF-AHMQINRISA-N
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Description

(5R,8S,10R)-8-((2-Ethoxycarbonyl-1H-imidazolyl)methyl)-6-methylergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ergoline derivatives typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of transformations including alkylation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of the target compound.

Industrial Production Methods

Industrial production of ergoline derivatives may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ergoline derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction performed. For example, oxidation of an alcohol group may yield a ketone or aldehyde.

Scientific Research Applications

Ergoline derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their potential therapeutic effects, such as anti-migraine or anti-psychotic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ergoline derivatives involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the observed effects. For example, some ergoline derivatives act as agonists or antagonists at serotonin receptors, influencing neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5R,8S,10R)-8-((2-Ethoxycarbonyl-1H-imidazolyl)methyl)-6-methylergoline include other ergoline derivatives such as:

  • Lysergic acid diethylamide (LSD)
  • Ergotamine
  • Bromocriptine

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other ergoline derivatives.

Properties

CAS No.

162070-31-7

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 1-[[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazole-2-carboxylate

InChI

InChI=1S/C22H26N4O2/c1-3-28-22(27)21-23-7-8-26(21)13-14-9-17-16-5-4-6-18-20(16)15(11-24-18)10-19(17)25(2)12-14/h4-8,11,14,17,19,24H,3,9-10,12-13H2,1-2H3/t14-,17?,19+/m0/s1

InChI Key

UHBBQWRACBQOJF-AHMQINRISA-N

Isomeric SMILES

CCOC(=O)C1=NC=CN1C[C@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C

Canonical SMILES

CCOC(=O)C1=NC=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C

Origin of Product

United States

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